1-(4-Bromophenyl)-2-(furan-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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Overview
Description
1-(4-Bromophenyl)-2-(furan-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that belongs to the class of chromeno[2,3-c]pyrroles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Bromophenyl)-2-(furan-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. A common approach might include:
Formation of the chromeno[2,3-c]pyrrole core: This can be achieved through a cyclization reaction involving appropriate starting materials such as substituted phenols and pyrroles.
Introduction of the 4-bromophenyl group: This step may involve a bromination reaction using reagents like bromine or N-bromosuccinimide (NBS).
Attachment of the furan-2-ylmethyl group: This can be done through a Friedel-Crafts alkylation reaction using furan-2-ylmethanol and a suitable catalyst.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of the synthetic routes to improve yield and reduce costs. Techniques such as continuous flow chemistry and the use of automated synthesizers may be employed.
Chemical Reactions Analysis
Types of Reactions
1-(4-Bromophenyl)-2-(furan-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenation, nitration, and sulfonation reactions using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in the presence of a catalyst for halogenation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential use in drug development due to its unique structural features.
Industry: Applications in the development of new materials or as intermediates in chemical manufacturing.
Mechanism of Action
The mechanism of action of 1-(4-Bromophenyl)-2-(furan-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1-(4-Bromophenyl)-2-(furan-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione: can be compared with other chromeno[2,3-c]pyrrole derivatives.
Other substituted chromeno[2,3-c]pyrroles: These compounds may have different substituents on the phenyl or furan rings, leading to variations in their chemical and biological properties.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
Molecular Formula |
C22H14BrNO4 |
---|---|
Molecular Weight |
436.3 g/mol |
IUPAC Name |
1-(4-bromophenyl)-2-(furan-2-ylmethyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C22H14BrNO4/c23-14-9-7-13(8-10-14)19-18-20(25)16-5-1-2-6-17(16)28-21(18)22(26)24(19)12-15-4-3-11-27-15/h1-11,19H,12H2 |
InChI Key |
HGXHYNZWJJETEE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(O2)C(=O)N(C3C4=CC=C(C=C4)Br)CC5=CC=CO5 |
Origin of Product |
United States |
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